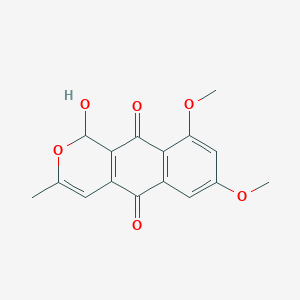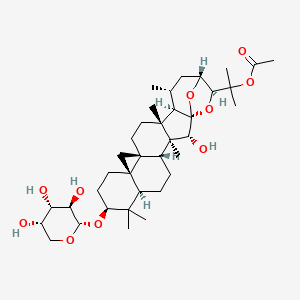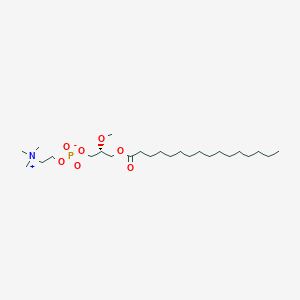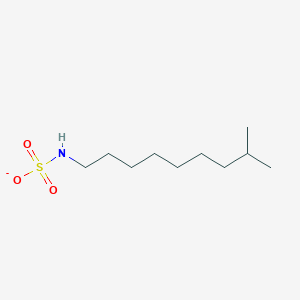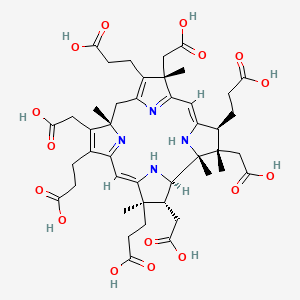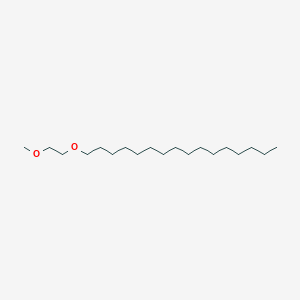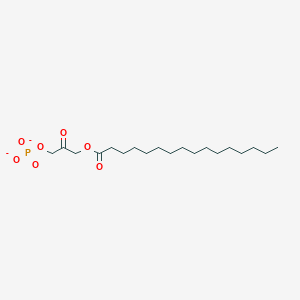
1-Palmitoylglycerone 3-phosphate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-palmitoylglycerone 3-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of the phosphate OH groups of 1-palmitoylglycerone 3-phosphate; major species at pH 7.3. It is a conjugate base of a 1-palmitoylglycerone 3-phosphate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activities and Specificities :
- 1-Acylglycerol 3-phosphate acyltransferase from rat liver demonstrates specificity for various acyl-CoAs, with palmityl-CoA having a lower Km value, indicating a preference for this substrate (Barden & Cleland, 1969).
- The enzyme from pea and spinach chloroplasts shows absolute specificity for glycerol 3-phosphate as acyl acceptor and prefers oleoyl group among acyl-ACP substrates (Frentzen, Heinz, McKeon, & Stumpf, 2005).
- In Escherichia coli, glycerol 3-phosphate acyltransferase exhibits positional specificity, favoring palmitic acid for position 1 and unsaturated fatty acids for position 2 (Ray, Cronan, Mavis, & Vagelos, 1970).
Metabolic Pathways and Functions :
- Mitochondrial 1-acyl-sn-glycerol-3-phosphate acyltransferase (mtGPAT1) plays a role in triacylglycerol and glycerophospholipid biosynthesis, modulated by insulin and protein kinases in rat adipocytes (Bronnikov, Aboulaich, Vener, & Strålfors, 2008).
- In E. coli, two distinct glycerol 3-phosphate acyltransferase activities have been identified, with one system utilizing palmitoyl-ACP to form primarily 1-acylglycerol-P (Rock, Goelz, & Cronan, 1981).
Cellular and Molecular Mechanisms :
- Lysophosphatidic acid (LPA; 1-acyl-sn-glycero-3-phosphate) is a lipid mediator activating G-protein-coupled receptors for Ca2+ mobilization and effector pathways in human A431 carcinoma cells (Jalink et al., 1995).
- Glycerol 3-phosphate acyltransferase in rat liver shows positional specificity and a preference for palmitoyl-CoA, indicating its role in lipid metabolism (Lamb & Fallon, 1970).
- Phospholipids play a regulatory role in the properties of solubilized and membrane-bound sn-glycerol-3-phosphate acyltransferase in E. coli (Kito, Ishinaga, & Nishihara, 1978).
Eigenschaften
Molekularformel |
C19H35O7P-2 |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
(3-hexadecanoyloxy-2-oxopropyl) phosphate |
InChI |
InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24)/p-2 |
InChI-Schlüssel |
MLWXSIMRTQAWHY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
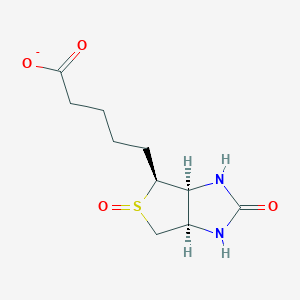
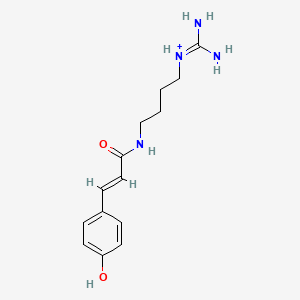

![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
